

# 4-Chloro-2-methyl-6-nitroquinoline structure.

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## Compound of Interest

Compound Name: **4-Chloro-2-methyl-6-nitroquinoline**

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An In-depth Technical Guide to **4-Chloro-2-methyl-6-nitroquinoline**: Structure, Synthesis, and Applications

## Introduction

**4-Chloro-2-methyl-6-nitroquinoline** is a substituted quinoline molecule that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 4-position and an electron-withdrawing nitro group on the benzene ring, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making intermediates like this compound highly valuable to researchers in drug discovery.<sup>[1][2]</sup> This guide provides a detailed examination of the structure, physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of **4-Chloro-2-methyl-6-nitroquinoline**, intended for professionals in chemical research and pharmaceutical development.

### Compound Identification:

- IUPAC Name: **4-chloro-2-methyl-6-nitroquinoline**<sup>[3]</sup>
- CAS Number: 1207-81-4<sup>[3][4][5][6]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>7</sub>CIN<sub>2</sub>O<sub>2</sub><sup>[3][4][5]</sup>
- Molecular Weight: 222.63 g/mol <sup>[3][4][5]</sup>

# Molecular Structure and Physicochemical Properties

The foundational structure of **4-Chloro-2-methyl-6-nitroquinoline** consists of a quinoline core, which is a fused bicyclic system of a benzene ring and a pyridine ring. Key substitutions include a methyl group at position 2, a chlorine atom at position 4, and a nitro group at position 6. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, a reactivity enhanced by the electron-withdrawing nature of the quinoline nitrogen and the nitro group.

Figure 1: Chemical Structure of **4-Chloro-2-methyl-6-nitroquinoline**

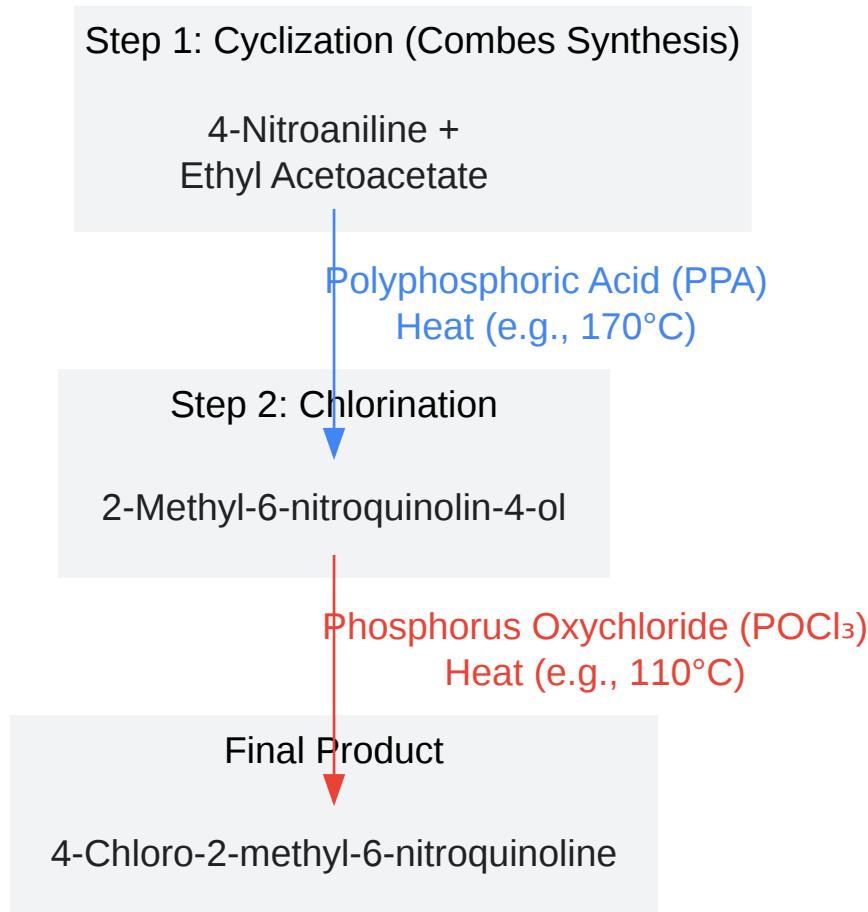
## Physicochemical Data Summary

The following table summarizes key computed and experimental properties of the compound.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	222.63 g/mol	[3]
Appearance	Light yellow to yellow solid	[7]
XLogP3	3.0	[3]
Hydrogen Bond Acceptor Count	3	[3]
Canonical SMILES	CC1=CC(=C2C=C(C=CC2=N1)[O-])Cl	[3]
InChI Key	JLGP AZQKQYSOTR-UHFFFAOYSA-N	[3]

## Synthesis Pathway and Experimental Protocol

The synthesis of **4-chloro-2-methyl-6-nitroquinoline** is typically achieved via a multi-step process starting from a substituted aniline. A common and effective strategy involves the initial formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step. This approach is analogous to synthetic routes reported for similar quinoline derivatives.[8][9][10]



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Figure 2: Synthetic workflow for **4-Chloro-2-methyl-6-nitroquinoline**

## Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing substituted chloroquinolines.[\[8\]](#)[\[9\]](#)

### Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

- **Reagents & Setup:** To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-nitroaniline and polyphosphoric acid (PPA).
- **Reaction:** Slowly add ethyl acetoacetate dropwise to the stirred mixture.

- Heating: Heat the reaction mixture to approximately 170°C and maintain this temperature for 1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
  - Causality: PPA serves as both a solvent and a catalyst for the acid-catalyzed cyclization (Combes reaction). High temperature is necessary to overcome the activation energy for the condensation and subsequent ring-closing steps.
- Workup: After completion, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring. This will precipitate the product and hydrolyze the PPA.
- Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product fully precipitates. Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude 2-methyl-6-nitroquinolin-4-ol.

### Step 2: Synthesis of **4-Chloro-2-methyl-6-nitroquinoline**

- Reagents & Setup: In a flask fitted with a reflux condenser, suspend the crude 2-methyl-6-nitroquinolin-4-ol from Step 1 in phosphorus oxychloride (POCl<sub>3</sub>). A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.
- Reaction: Heat the mixture to reflux (around 110°C) for 1-2 hours. The suspension should dissolve as the reaction proceeds.
  - Causality: POCl<sub>3</sub> is a powerful chlorinating agent that effectively converts the hydroxyl group of the quinolinol tautomer into a chloro group. The mechanism involves the formation of a dichlorophosphate ester intermediate, which is subsequently displaced by a chloride ion.
- Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with stirring. This hydrolyzes the excess POCl<sub>3</sub>.
- Isolation & Purification: Basify the mixture with a cold aqueous solution of ammonium hydroxide or sodium carbonate to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **4-Chloro-2-methyl-6-nitroquinoline**.

## Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. While public domain experimental spectra are not always available, the expected spectral data can be accurately predicted based on the known effects of the functional groups on the quinoline scaffold.[11][12]

#### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Rationale
-CH <sub>3</sub> (at C2)	2.6 - 2.8	Singlet (s)	Methyl group adjacent to the quinoline nitrogen, no adjacent protons for coupling.
H-3	7.4 - 7.6	Singlet (s)	Proton on the pyridine ring, deshielded by the ring current and nitrogen.
H-5	8.2 - 8.4	Doublet (d)	Ortho-coupling to H-7 (meta to H-8 is negligible). Deshielded by proximity to the nitro group.
H-7	7.8 - 8.0	Doublet of doublets (dd)	Ortho-coupling to H-8, meta-coupling to H-5.
H-8	8.8 - 9.0	Doublet (d)	Ortho-coupling to H-7. Strongly deshielded by the anisotropic effect of the quinoline nitrogen.

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show 10 distinct signals corresponding to the unique carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
-CH <sub>3</sub>	24 - 26	Aliphatic methyl carbon.
C-2	158 - 162	Carbon attached to nitrogen and methyl group.
C-3	120 - 123	Aromatic CH carbon.
C-4	148 - 152	Carbon bearing the chlorine atom, deshielded.
C-4a	149 - 151	Bridgehead carbon.
C-5	125 - 128	Aromatic CH carbon.
C-6	145 - 148	Carbon bearing the nitro group, strongly deshielded.
C-7	122 - 125	Aromatic CH carbon.
C-8	130 - 133	Aromatic CH carbon.
C-8a	123 - 126	Bridgehead carbon.

### Infrared (IR) Spectroscopy

Key vibrational frequencies in the IR spectrum help confirm the presence of the principal functional groups.[\[13\]](#)[\[14\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic C-H
~1600, 1480	C=C and C=N stretch	Aromatic and Pyridine Rings
~1530, 1350	Asymmetric & Symmetric N-O stretch	Nitro Group (-NO <sub>2</sub> )
~850-750	C-Cl stretch	Aryl-Chloride

### Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

- Expected M<sup>+</sup> peak: m/z ≈ 222
- Expected M+2 peak: m/z ≈ 224 (with an intensity of approximately one-third of the M<sup>+</sup> peak)
- Common Fragmentation: Loss of Cl (M-35), NO<sub>2</sub> (M-46), or CH<sub>3</sub> (M-15).[15]

## Reactivity and Applications in Drug Development

The primary utility of **4-Chloro-2-methyl-6-nitroquinoline** lies in its reactivity, which makes it an excellent scaffold for building more complex molecules.

### Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 6-position, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[16]

This reactivity allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 4-position. This is a cornerstone reaction for generating libraries of quinoline derivatives for biological screening. For instance, reaction with various primary or secondary amines can yield a series of 4-aminoquinoline derivatives, a class of compounds

known for a wide range of pharmacological activities, including antimalarial and anticancer effects.[17][18]

### Role in Medicinal Chemistry

The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The chloro-nitro-quinoline motif, in particular, has been investigated for its potential in developing targeted therapies.

- **Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The 4-aminoquinoline scaffold derived from this intermediate can be elaborated to target specific kinases involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8][19]
- **Anticancer Agents:** The introduction of various side chains via the reactive chlorine handle can lead to compounds with potent antiproliferative activity. The nitro group can also be a site for further chemical modification, for example, by reduction to an amino group, which can then be functionalized.[17]

## Conclusion

**4-Chloro-2-methyl-6-nitroquinoline** is a well-defined chemical entity with a unique combination of structural features that render it highly valuable for synthetic chemistry. Its straightforward, high-yield synthesis and the activated nature of its 4-position for nucleophilic substitution make it an ideal starting material for the construction of diverse molecular libraries. For researchers and scientists in drug development, this compound represents a key building block for accessing novel quinoline-based therapeutics aimed at a variety of disease targets. A thorough understanding of its structure, properties, and reactivity is essential for its effective application in the laboratory.

## References

- ChemWhat. **4-CHLORO-2-METHYL-6-NITROQUINOLINE** CAS#: 1207-81-4. [\[Link\]](#)
- ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [\[Link\]](#)
- PubChem. **4-Chloro-2-methyl-6-nitroquinoline**. [\[Link\]](#)

- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [[Link](#)]
- ResearchGate. Chloro and Nitro Quinoline-based motifs reported with anti-cancer activities. [[Link](#)]
- ChemSynthesis. 2-chloro-4-methyl-6-nitroquinoline. [[Link](#)]
- Hrcak. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [[Link](#)]
- PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [[Link](#)]
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [[Link](#)]
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [[Link](#)]
- ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [[Link](#)]
- PubMed. Biological activities of quinoline derivatives. [[Link](#)]
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [[Link](#)]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-nitroquinoline in Pharmaceutical Synthesis. [[Link](#)]
- Chemsrc. 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2. [[Link](#)]
- PubChem. 4-Chloro-2-methylquinoline. [[Link](#)]
- MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. [[Link](#)]
- ChemSynthesis. 2-chloro-6-nitroquinoline. [[Link](#)]
- PubChem. 4-Chloro-2-nitroaniline. [[Link](#)]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [\[Link\]](#)
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [\[Link\]](#)
- ERIC. Spectroscopy Data for Undergraduate Teaching. [\[Link\]](#)
- YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [\[Link\]](#)
- YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [\[Link\]](#)

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## Sources

- 1. Biological activities of quinoline derivatives - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 3. 4-Chloro-2-methyl-6-nitroquinoline | C10H7ClN2O2 | CID 5084949 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 4. chemwhat.com [\[chemwhat.com\]](#)
- 5. echemi.com [\[echemi.com\]](#)
- 6. 4-CHLORO-2-METHYL-6-NITROQUINOLINE CAS#: 1207-81-4 [\[amp.chemicalbook.com\]](#)
- 7. 4-CHLORO-6-NITROQUINOLINE CAS#: 13675-94-0 [\[m.chemicalbook.com\]](#)
- 8. atlantis-press.com [\[atlantis-press.com\]](#)
- 9. prepchem.com [\[prepchem.com\]](#)
- 10. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [\[atlantis-press.com\]](#)
- 11. pdf.benchchem.com [\[pdf.benchchem.com\]](#)

- 12. files.eric.ed.gov [files.eric.ed.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. download.atlantis-press.com [download.atlantis-press.com]
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